
3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindolone derivatives, closely related to the compound , involves solvent-free methods that fuse specific precursor acids with amino acids to achieve the target structure. For instance, Csende, Jekő, and Porkoláb (2011) detailed the synthesis of a similar isoindolone compound through the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid, revealing methods that might be adaptable for the synthesis of our target compound (Csende, Jekő, & Porkoláb, 2011).
Aplicaciones Científicas De Investigación
Pharmacological Potential
Compounds with complex structures, including various phenolic acids, have been extensively studied for their pharmacological properties. For example, Chlorogenic Acid (CGA) is recognized for its wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities, among others (M. Naveed et al., 2018). This suggests that similarly structured compounds, like the one , could potentially exhibit multifaceted pharmacological properties worthy of research.
Antimicrobial Activities
Research into compounds from cyanobacteria indicates a vast potential for antimicrobial activities. A variety of chemical classes, including alkaloids, aromatic compounds, and polyketides, have shown efficacy against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria (S. S. Swain et al., 2017). Given the structural complexity and reactive potential of “3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid,” exploring its antimicrobial potential could yield significant findings.
Chemical Synthesis and Heterocycles
The versatility of heterocyclic compounds in pharmaceuticals is well-documented. Cyanopyridine scaffolds, for example, have shown promising biological activities, including anticancer, antibacterial, and antifungal properties (P. Ghosh et al., 2015). The intricate structure of “3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” could similarly serve as a scaffold for developing novel heterocyclic compounds with extensive applications in drug development.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-10-12-5-7-13(8-6-12)16(9-17(21)22)20-11-14-3-1-2-4-15(14)18(20)23/h1-8,16H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJFSOWHZMGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327537 |
Source


|
| Record name | 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
CAS RN |
383148-33-2 |
Source


|
| Record name | 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

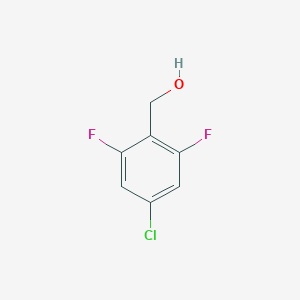

![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)
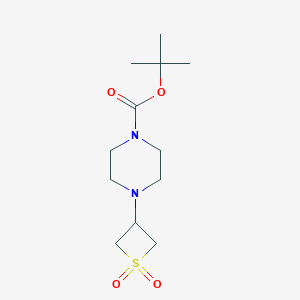
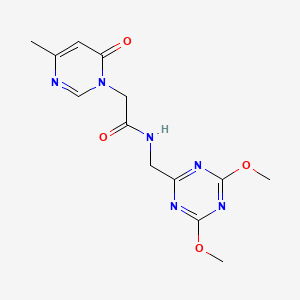

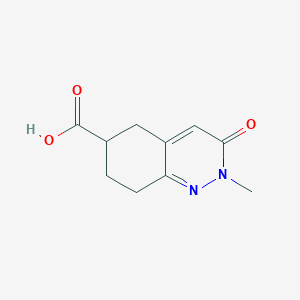

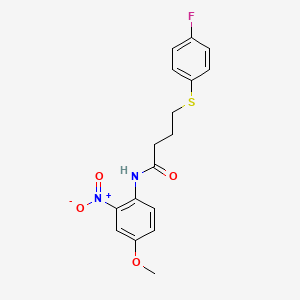
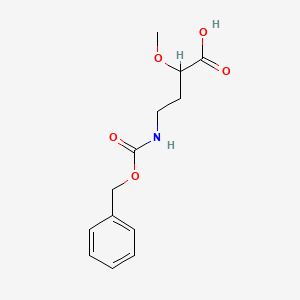
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)